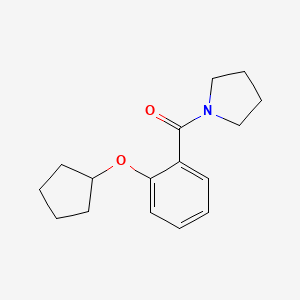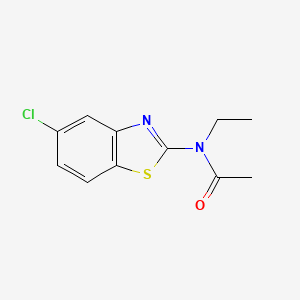![molecular formula C7H19IN4 B7629531 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide, also known as DMABN hydroiodide, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer, and cardiovascular disease. In
科学的研究の応用
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been studied for its potential use in various areas of scientific research. In neuroscience, it has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In cancer research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to inhibit the growth of cancer cells. It does this by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
In cardiovascular research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to have vasodilatory effects. This means that it can widen blood vessels, which can help to lower blood pressure. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
作用機序
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide works by binding to and activating a specific type of receptor in the body known as the imidazoline receptor. This receptor is involved in a variety of physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By activating this receptor, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can modulate these processes and produce its various effects.
Biochemical and Physiological Effects:
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has a number of biochemical and physiological effects. In addition to the effects mentioned above, it has been shown to increase glucose uptake in muscle cells, which may be beneficial in the treatment of diabetes. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide and its effects on various physiological processes.
合成法
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutadiene with guanidine. The resulting product is then reacted with hydroiodic acid to form 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. This synthesis method has been optimized to produce high yields of pure 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide.
特性
IUPAC Name |
2-[4-(dimethylamino)butan-2-yl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.HI/c1-6(10-7(8)9)4-5-11(2)3;/h6H,4-5H2,1-3H3,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJURALOOOFHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)



![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)



![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)
